molecular formula C6H4BrFS B1328609 2-Bromo-4-fluorothiophenol CAS No. 773853-92-2

2-Bromo-4-fluorothiophenol

Cat. No.: B1328609
CAS No.: 773853-92-2
M. Wt: 207.07 g/mol
InChI Key: GVFIOEXUIFLGOW-UHFFFAOYSA-N
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Description

2-Bromo-4-fluorothiophenol (CAS: 773853-92-2) is a halogenated aromatic thiol with the molecular formula C₆H₄BrFS. Its structure features a thiophenol core substituted with bromine at the 2-position and fluorine at the 4-position (Figure 1). The compound’s SMILES notation is C1=CC(=C(C=C1F)Br)S, and its InChIKey is GVFIOEXUIFLGOW-UHFFFAOYSA-N . It is typically synthesized for use as an intermediate in organic synthesis, particularly in pharmaceuticals and materials science, due to its reactive thiol (-SH) group and electron-withdrawing halogen substituents. High-purity grades (95%) are commercially available for controlled manufacturing and laboratory applications .

Properties

IUPAC Name

2-bromo-4-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFS/c7-5-3-4(8)1-2-6(5)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFIOEXUIFLGOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650171
Record name 2-Bromo-4-fluorobenzene-1-thiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773853-92-2
Record name 2-Bromo-4-fluorobenzene-1-thiol
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Record name 2-bromo-4-fluorobenzene-1-thiol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluorothiophenol typically involves the halogenation of thiophenol derivatives. One common method is the bromination of 4-fluorothiophenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Another approach involves the direct fluorination of 2-bromo-thiophenol using a fluorinating agent such as Selectfluor. This reaction is also conducted in an organic solvent, often acetonitrile, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluorothiophenol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction Reactions: The compound can be reduced to form the corresponding thiol or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Various substituted thiophenol derivatives.

    Oxidation Reactions: Disulfides, sulfonic acids, or sulfoxides.

    Reduction Reactions: Reduced thiophenol derivatives.

Scientific Research Applications

2-Bromo-4-fluorothiophenol has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting enzymes or receptors involved in disease pathways.

    Material Science: It is utilized in the synthesis of novel materials with unique optoelectronic properties, such as organic light-emitting diodes (OLEDs) and quantum dots.

    Biological Research: The compound is employed in studies investigating the biological activity of halogenated thiophenols and their derivatives.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluorothiophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards these targets. The thiol group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the compound’s ability to undergo redox reactions can influence cellular signaling pathways and oxidative stress responses.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-Bromo-4-fluorothiophenol, enabling comparative insights into their reactivity, applications, and physicochemical properties.

2-Bromo-4-fluorothiophene (CAS: 32431-65-5)

  • Molecular Formula : C₄H₂BrFS
  • Key Differences: Replaces the thiophenol’s -SH group with a sulfur-containing aromatic ring.
  • Applications : Primarily used in electronics and polymer chemistry due to its conjugated π-system .
  • Reactivity: Less nucleophilic than this compound, as it lacks the thiol group for disulfide formation or metal coordination.

2-Bromo-4,5-Difluorophenol (CAS: 166281-37-4)

  • Molecular Formula : C₆H₃BrF₂O
  • Key Differences: Features two fluorine atoms and a phenolic -OH group instead of a thiol.
  • Applications: Valued in agrochemicals and drug synthesis for its enhanced acidity (pKa ~8.5) compared to thiophenol derivatives (pKa ~6.5) .
  • Reactivity: The phenol group enables esterification and etherification reactions, unlike the thiol’s propensity for oxidation or alkylation.

2-Bromo-5-fluoro-4-thiocyanatoaniline (CAS: 1133115-25-9)

  • Molecular Formula : C₇H₄BrFN₂S
  • Key Differences : Incorporates an aniline (-NH₂) and thiocyanate (-SCN) group.
  • Applications : Serves as a precursor for heterocyclic compounds in medicinal chemistry. The thiocyanate group facilitates nucleophilic substitutions .
  • Reactivity: More polar than this compound due to the -NH₂ and -SCN groups, impacting solubility in aqueous media.

4-Bromophenyl Phenyl Ether (CAS: 101-55-3)

  • Molecular Formula : C₁₂H₉BrO
  • Key Differences : A brominated ether lacking sulfur and fluorine.
  • Applications : Used as a flame retardant and plasticizer. Its ether linkage provides thermal stability but limits reactivity compared to thiols .

Data Tables for Comparative Analysis

Table 1: Molecular and Functional Properties

Compound Molecular Formula Functional Groups CAS Number Purity (%) Key Applications
This compound C₆H₄BrFS -SH, -Br, -F 773853-92-2 95 Pharmaceutical intermediates
2-Bromo-4-fluorothiophene C₄H₂BrFS Aromatic S-ring, -Br, -F 32431-65-5 95 Conductive polymers
2-Bromo-4,5-Difluorophenol C₆H₃BrF₂O -OH, -Br, -F 166281-37-4 N/A Agrochemicals
4-Bromophenyl Phenyl Ether C₁₂H₉BrO Ether, -Br 101-55-3 N/A Flame retardants

Table 2: Reactivity and Physicochemical Comparison

Compound pKa (Approx.) Solubility (Polar Solvents) Oxidation Sensitivity
This compound 6.5 Moderate High (forms disulfides)
2-Bromo-4,5-Difluorophenol 8.5 High Low
2-Bromo-5-fluoro-4-thiocyanatoaniline N/A High Moderate
2-Bromo-4-fluorothiophene N/A Low Low

Research Findings and Structural Insights

  • Electronic Effects: The electron-withdrawing bromine and fluorine substituents in this compound reduce electron density at the aromatic ring, enhancing its susceptibility to electrophilic substitution at the 5-position .
  • Steric Considerations : The ortho-bromine substituent creates steric hindrance, limiting reactivity in bulky catalytic systems compared to para-substituted analogs like 4-Bromophenyl Phenyl Ether .
  • Thermal Stability: Thiophenol derivatives generally exhibit lower thermal stability than ethers or phenols due to S-H bond dissociation energies (~365 kJ/mol) versus C-O bonds (~360–380 kJ/mol) .

Biological Activity

2-Bromo-4-fluorothiophenol (C₆H₄BrFS) is an organosulfur compound characterized by the presence of both bromine and fluorine atoms on its aromatic ring. This unique substitution pattern influences its chemical reactivity and biological activity, making it an important compound in medicinal chemistry and agricultural applications. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

This compound belongs to the class of halogenated thiophenols, which are known for their diverse reactivity and biological significance. The compound's structure includes a thiol (-SH) group attached to a thiophene ring, with bromine at the 2-position and fluorine at the 4-position. This arrangement enhances its binding affinity to various molecular targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. Its halogenated structure allows it to interact effectively with active sites of enzymes, potentially leading to therapeutic applications.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for developing new agrochemicals or pharmaceuticals targeting bacterial infections.
  • Cellular Mechanisms : The compound's ability to form covalent bonds with nucleophilic residues in proteins can modulate protein activity and influence cellular signaling pathways. This interaction is crucial in understanding how it may affect oxidative stress responses in cells.

The mechanism of action of this compound involves several key processes:

  • Covalent Bond Formation : The thiol group can react with cysteine residues in proteins, leading to changes in protein conformation and function.
  • Redox Reactions : The compound's ability to undergo oxidation and reduction reactions plays a significant role in cellular signaling, particularly in pathways related to oxidative stress.
  • Binding Affinity : The presence of halogen atoms enhances the compound’s binding affinity towards specific molecular targets, thereby increasing its effectiveness as an inhibitor or modulator.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of commonly used antibiotics, indicating its potential as an alternative antimicrobial agent.
  • Enzyme Inhibition Assays : In vitro assays revealed that this compound effectively inhibited enzyme activities associated with key metabolic pathways. For instance, it showed promising results as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
4-Bromo-2-fluorothiophenolBromine at the para positionLess reactive due to the absence of fluorine at the ortho position
3-Bromo-4-fluorothiophenolBromine at the meta positionDifferent reactivity patterns compared to this compound
2-Fluoro-4-chlorothiophenolChlorine instead of bromineAlters reactivity and binding properties

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-4-fluorothiophenol
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-fluorothiophenol

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